![molecular formula C24H21N5O B2557770 N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide CAS No. 459792-02-0](/img/structure/B2557770.png)

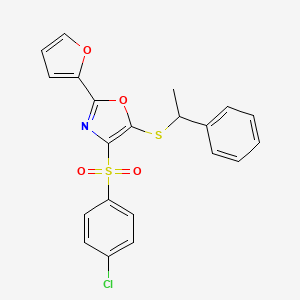

N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Structural and Inclusion Compound Studies

Studies on amide-containing isoquinoline derivatives have explored their structural aspects and properties, particularly focusing on their ability to form gels and crystalline salts when treated with different mineral acids. The research provides insights into how similar compounds might interact with acids and the potential for creating host–guest complexes with enhanced fluorescence emission properties, which could be useful in materials science and sensor development (Karmakar, Sarma, & Baruah, 2007).

Analgesic and Anti-Inflammatory Activity

A study on cyclocondensation of dimethoxybenzylheptanol with N-substituted cyanoacetamide synthesized compounds displayed significant analgesic effects, hinting at the potential therapeutic applications of similar isoquinolinylidene acetamides in pain management and anti-inflammatory treatments (Yusov, Chashchina, Mikhailovskii, & Rudakova, 2019).

Heterocyclic Chemistry

Research on N-monosubstituted tetrahydroquinazolines, which share structural similarities with the compound , has explored their synthesis and potential applications. These compounds could serve as precursors or intermediates in the development of novel pharmaceuticals or as ligands in catalytic processes (Tonkikh, Strakovs, & Petrova, 2005).

Facile Synthesis of Functionalized Compounds

Research into the synthesis of benzo[b][1,8]naphthyridin-2-(1H)-ones from N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides under mild conditions suggests potential pathways for creating diverse and functionalized quinoline derivatives. This could be applicable in developing new chemical entities with desired biological or physical properties (Nandini, Asthana, Gupta, Singh, & Singh, 2014).

Antibacterial Agents

The synthesis and characterization of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing a quinoline linkage have demonstrated potent antibacterial activity. This research underscores the potential for similar compounds to serve as a foundation for developing new antibacterial agents (Bhoi, Borad, Parmar, & Patel, 2015).

Mechanism of Action

Target of action

The compound contains a cyanoacetylation moiety , which is known to be a privileged structure and one of the most important precursors for heterocyclic synthesis . This suggests that the compound might interact with a variety of biological targets.

Mode of action

The compound’s interaction with its targets could involve the carbonyl and the cyano functions of these compounds, which are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical pathways

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . This suggests that the compound might affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents , which could influence its absorption, distribution, metabolism, and excretion.

Result of action

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists . This suggests that the compound might have a wide range of molecular and cellular effects.

Properties

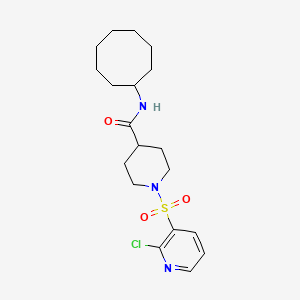

IUPAC Name |

N-[4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinolin-11-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O/c1-15(30)26-16-10-12-17(13-11-16)27-23-19-7-3-2-6-18(19)20(14-25)24-28-21-8-4-5-9-22(21)29(23)24/h4-5,8-13,27H,2-3,6-7H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRKAYIFYHQREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Butoxyphenyl)-4-{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrazolo[1,5-a]pyrazine](/img/structure/B2557688.png)

![N-(4-chlorophenyl)-N'-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2557690.png)

![N-(4-acetylphenyl)-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2557696.png)

![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2557697.png)

![2-[[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2557702.png)

![2-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propane-1-sulfonamide](/img/structure/B2557706.png)

![6-Tert-butyl-2-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2557708.png)